molecular formula C9H11IN2O5 B1607440 2'-Iodo-2'-deoxyuridine CAS No. 4753-03-1

2'-Iodo-2'-deoxyuridine

Cat. No.: B1607440
CAS No.: 4753-03-1
M. Wt: 354.1 g/mol
InChI Key: KVQOKCWRUQHGQR-XVFCMESISA-N
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Description

2’-Iodo-2’-deoxyuridine, also known as idoxuridine, is a synthetic nucleoside analog of thymidine. It is characterized by the substitution of a hydrogen atom with an iodine atom at the 5-position of the uracil ring. This compound is primarily recognized for its antiviral properties and is used in the treatment of viral infections, particularly those caused by herpes simplex virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-2’-deoxyuridine typically involves the iodination of 2’-deoxyuridine. One common method is the electrophilic iodination using iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of 2’-Iodo-2’-deoxyuridine often employs large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

  • 5-Fluoro-2’-deoxyuridine (FUdR)
  • 5-Chloro-2’-deoxyuridine (ClUdR)
  • 5-Bromo-2’-deoxyuridine (BrUdR)

Comparison: 2’-Iodo-2’-deoxyuridine is unique among its analogs due to the presence of the iodine atom, which enhances its ability to act as a radiosensitizer and antiviral agent. While other halogenated derivatives like 5-Fluoro-2’-deoxyuridine and 5-Bromo-2’-deoxyuridine also exhibit antiviral properties, the iodine substitution in 2’-Iodo-2’-deoxyuridine provides distinct advantages in terms of potency and efficacy .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOKCWRUQHGQR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197186
Record name 2'-Iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-03-1
Record name 2'-Iodo-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Iodo-2'-deoxyuridine
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2'-Iodo-2'-deoxyuridine
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2'-Iodo-2'-deoxyuridine
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2'-Iodo-2'-deoxyuridine
Reactant of Route 5
2'-Iodo-2'-deoxyuridine
Reactant of Route 6
2'-Iodo-2'-deoxyuridine

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